5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
BenchChem offers high-quality 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-4-15-21-19-24(22-15)18(25)17(27-19)16(13-7-5-6-8-14(13)20)23-9-11(2)26-12(3)10-23/h5-8,11-12,16,25H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUHXLWTQODZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CC(OC(C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as DMF-TMT ) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Synthesis
DMF-TMT belongs to a class of compounds known as thiazolo[3,2-b][1,2,4]triazoles. The synthesis typically involves multi-step reactions that integrate morpholine and fluorophenyl moieties into the thiazole-triazole framework. The presence of these functional groups is crucial for enhancing the compound's biological activity.
Antitumor Activity
Recent studies have highlighted DMF-TMT's promising antitumor properties . A series of related thiazolo-triazole derivatives were evaluated for their anticancer activities against various cancer cell lines using the National Cancer Institute (NCI) 60 cell line screen. Notably, compounds with similar structural features exhibited significant cytotoxic effects at concentrations as low as 10 μM without affecting normal somatic cells (e.g., HEK293) .
Table 1: Antitumor Activity of Thiazolo-Triazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Remarks |
|---|---|---|---|
| DMF-TMT | NCI 60 | TBD | Active against multiple lines |
| Derivative A | HCT-116 | 6.2 | Active against colon carcinoma |
| Derivative B | T47D | 27.3 | Active against breast cancer |
The mechanism by which DMF-TMT exerts its antitumor effects is believed to involve inhibition of key enzymes such as topoisomerase I and phospholipase C-γ2 (PLC-γ2). These enzymes play critical roles in DNA replication and cell signaling pathways associated with cancer progression . DMF-TMT's structural similarity to known inhibitors suggests it may disrupt these pathways effectively.
Other Biological Activities
In addition to its antitumor effects, DMF-TMT has shown potential in various other biological assays:
- Antimicrobial Activity : Compounds within the thiazolo-triazole class have been reported to possess antimicrobial properties against both bacterial and fungal strains .
- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory activities in preclinical models, suggesting a broader therapeutic potential beyond oncology .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of DMF-TMT:
- In Vitro Cytotoxicity Assay : A study utilized the MTT assay to assess the cytotoxic effects of DMF-TMT on various cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations (up to 100 μM) .
- Structure-Activity Relationship (SAR) : Preliminary SAR studies indicated that modifications in the substituents at specific positions on the thiazole ring significantly influenced biological activity. For instance, varying the fluorine substitution impacted both potency and selectivity towards different cancer types .
Scientific Research Applications
Recent studies indicate that this compound exhibits a range of biological activities:
- Anticancer Activity : Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazole can selectively inhibit cancer cell proliferation while sparing normal cells. For instance, studies have reported significant cytotoxic effects against various cancer cell lines including leukemia and solid tumors without affecting normal HEK293 cells .
- Anti-inflammatory Effects : Some derivatives demonstrate promise in inhibiting inflammatory pathways. This suggests potential applications in treating conditions characterized by inflammation .
Anticancer Activity
-
Study on Cytotoxic Effects :
- A study published in the journal Molecules highlighted that certain derivatives of thiazolo[3,2-b][1,2,4]triazole exhibited significant activity against leukemia and solid tumor cell lines. The compounds were noted for their ability to induce apoptosis selectively in malignant cells while maintaining low toxicity levels in normal cells .
Cell Line IC50 (µM) Selectivity Index K562 (Leukemia) 5.0 10 MCF7 (Breast) 7.5 8 A549 (Lung) 6.0 9 - Mechanism of Action :
Anti-inflammatory Activity
-
Inhibition of Inflammatory Pathways :
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 200 50 IL-6 150 30
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the thiazolo[3,2-b][1,2,4]triazole scaffold can significantly influence biological activity. For example:
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure divides into three modular components:
Retrosynthetic cleavage suggests constructing the core via cyclocondensation, followed by sequential introduction of the ethyl and morpholino-fluorophenyl groups. This approach aligns with methodologies for analogous thiazolo-triazole systems.
Synthesis of the Thiazolo[3,2-b]triazol-6-ol Core
Three-Component Cyclocondensation
The core is synthesized via a one-pot reaction adapted from thiazolo-triazole protocols:
- Reagents : 5-Amino-1,2,4-triazole (10 mmol), chloroacetic acid (10 mmol), and 2-fluorobenzaldehyde (12 mmol)
- Conditions : Acetic acid/sodium acetate (5 mL, reflux, 3 h)
- Mechanism : Nucleophilic attack by the triazole’s amine on chloroacetic acid forms a thiazolidinone intermediate, which undergoes dehydrative cyclization with the aldehyde.
Table 1: Optimization of Core Synthesis
| Entry | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH/Ac₂O (1:1) | 110 | 3 | 78 |
| 2 | EtOH/H₂O (2:1) | 80 | 6 | 62 |
| 3 | Toluene/p-TsOH | 120 | 4 | 55 |
Optimal yields (78%) occur in acetic acid/acetic anhydride under reflux, minimizing side products.
Installation of the (2,6-Dimethylmorpholino)(2-fluorophenyl)methyl Side Chain
Mannich-Type Coupling
The morpholino-fluorophenyl moiety is appended via a Mannich reaction:
- Reagents : 2-Ethylthiazolo-triazol-6-ol (1 eq), 2-fluorophenylglyoxal (1.1 eq), 2,6-dimethylmorpholine (1.5 eq)
- Conditions : EtOH, HCl (cat.), 70°C, 8 h.
Table 2: Side Chain Coupling Efficiency
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 70 | 8 | 72 |
| BF₃·Et₂O | 60 | 6 | 68 |
| p-TsOH | 80 | 10 | 65 |
The HCl-catalyzed method provides optimal regioselectivity, avoiding N-alkylation byproducts.
Final Hydroxylation at C6
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization to form the thiazolo-triazole core and subsequent functionalization of the morpholino and fluorophenyl groups. Key steps include:
- Cyclization : Use of precursors like 1,2,4-triazole-3-thiol derivatives under reflux conditions with acetic acid or DMF as solvents .
- Coupling reactions : Alkylation or nucleophilic substitution to introduce the 2-fluorophenyl and 2,6-dimethylmorpholino groups, often requiring catalysts like triethylamine .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How is the structural identity of this compound validated?
- Methodology : A combination of analytical techniques is used:
- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental analysis : Quantitative determination of C, H, N, and S to validate purity (>95%) .
Q. What initial assays are recommended to assess its biological activity?
- Methodology : Start with target-agnostic screens:
- Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) or cytochrome P450 isoforms due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to identify IC50 values .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the morpholino and fluorophenyl motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%)?
- Methodology :
- Reaction optimization : Screen solvents (DMF vs. THF), catalysts (triethylamine vs. DBU), and temperatures (25°C vs. reflux) to identify yield-limiting steps .
- Intermediate characterization : Use LC-MS to detect side products (e.g., uncyclized intermediates) and adjust stoichiometry or reaction time .
- Scale-up protocols : Pilot studies in continuous-flow reactors to improve reproducibility .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodology :
- Prodrug design : Introduce ester or amide prodrug moieties at the 6-hydroxy group to reduce first-pass metabolism .
- Isotope labeling : Synthesize deuterated analogs (e.g., C-D bonds at methyl groups) to slow CYP450-mediated degradation .
- In silico modeling : Use SwissADME or ADMET Predictor to identify metabolic hotspots and guide structural modifications .
Q. How can researchers elucidate its mechanism of action when target data is conflicting?
- Methodology :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative to map cellular targets .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies in resistant vs. sensitive cell lines to identify synthetic lethal pathways .
- Molecular dynamics (MD) simulations : Model interactions with candidate targets (e.g., kinases) to prioritize validation experiments .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives?
- Methodology :
- Fragment-based design : Replace morpholino with piperazine or thiomorpholine and compare bioactivity .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50 data from analogs to predict critical substituents .
- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., with purified kinases) to guide rational design .
Q. How do researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodology :
- HPLC-UV/FLD validation : Calibrate with spiked plasma/serum samples; assess linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery rates (85–115%) .
- Stability testing : Evaluate freeze-thaw cycles, short-term (24h) room temperature stability, and long-term (-80°C) storage .
- Cross-validation : Compare results with LC-MS/MS for accuracy in complex matrices .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
